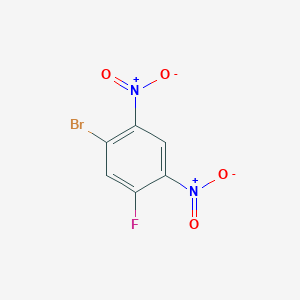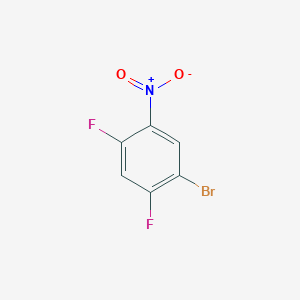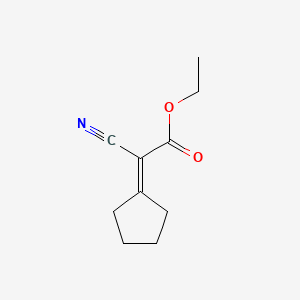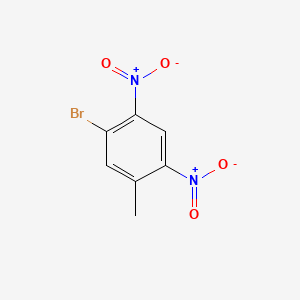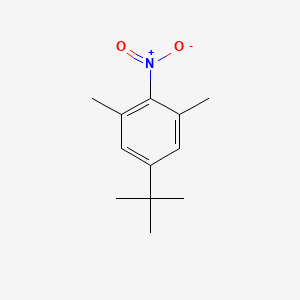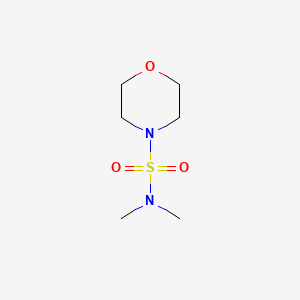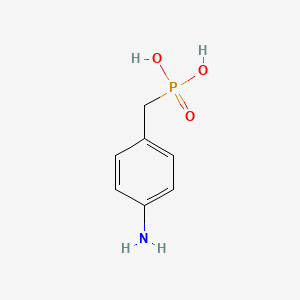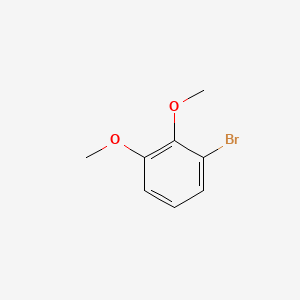
benzyl N-(2-carbamoylethyl)carbamate
Vue d'ensemble
Description
Benzyl N-(2-carbamoylethyl)carbamate is a chemical compound with the molecular formula C11H14N2O3. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug delivery systems, and polymer science. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-carbamoylethyl group.
Applications De Recherche Scientifique
Benzyl N-(2-carbamoylethyl)carbamate is widely used in scientific research due to its versatile properties. Some of its key applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Drug Delivery Systems: The compound is employed in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Polymer Science: It is used in the synthesis of polymers with specific functional properties, such as biocompatibility and biodegradability.
Biological Studies: The compound is used in various biological assays to study enzyme interactions and protein modifications.
Mécanisme D'action
Target of Action
Benzyl N-(2-carbamoylethyl)carbamate, also known as Z-BETA-ALA-NH2, is a carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . The primary targets of this compound are therefore amines that require protection during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is part of the compound, can be removed using catalytic hydrogenation .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It protects amines during the synthesis process, allowing for the successful formation of peptides . The removal of the CBz group is a key step in the pathway, enabling the final peptide product to be obtained .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful formation of peptides without interference from the amines that are being protected .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its availability in different environments . Additionally, the conditions under which the CBz group can be removed (i.e., the presence of a catalyst and hydrogenation conditions) can also impact the compound’s action .
Safety and Hazards
Orientations Futures
Benzyl carbamate is essential for the synthesis of peptides . It is expected to continue to play a significant role in various scientific experiments. Future research may focus on developing more efficient methods for its synthesis and finding new applications for this compound in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-carbamoylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminoethyl carbamate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5CH2OCOCl+H2NCH2CH2NHCO2H→C6H5CH2OCONHCH2CH2NHCO2H+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form benzyl N-(2-aminoethyl)carbamate, especially under catalytic hydrogenation conditions.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl N-(2-aminoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Benzyl N-(2-carbamoylethyl)carbamate can be compared with other carbamate derivatives, such as:
Benzyl N-(2-aminoethyl)carbamate: This compound lacks the carbamoyl group, making it less versatile in forming stable conjugates.
Ethyl N-(2-carbamoylethyl)carbamate: The ethyl group in place of the benzyl group results in different hydrophobic interactions and binding affinities.
Methyl N-(2-carbamoylethyl)carbamate: Similar to the ethyl derivative, the methyl group affects the compound’s overall properties and applications.
The uniqueness of this compound lies in its combination of the benzyl and carbamoylethyl groups, which confer specific chemical and biological properties that are advantageous in various research applications.
Propriétés
IUPAC Name |
benzyl N-(3-amino-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDOBZAAAJMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314997 | |
| Record name | benzyl N-(2-carbamoylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-64-6 | |
| Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 290815 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 886-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl N-(2-carbamoylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

